molecular formula C34H50O8 B563615 Ivermectin B1a aglycone CAS No. 123997-59-1

Ivermectin B1a aglycone

Cat. No.: B563615
CAS No.: 123997-59-1
M. Wt: 586.8 g/mol
InChI Key: XOCXXEYUGYTCNG-LLJYSSEZSA-N
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Description

Ivermectin B1a aglycone is a semi-synthetic derivative of ivermectin, a broad-spectrum antiparasitic agent. It is produced by hydrolyzing the disaccharide unit of ivermectin, resulting in a compound that retains potent biological activity but lacks the sugar moiety. This compound is particularly noted for its ability to inhibit nematode larval development without causing paralysis, making it a valuable tool in the study of ivermectin resistance.

Scientific Research Applications

Ivermectin B1a aglycone has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the chemical properties and reactivity of macrocyclic lactones.

    Biology: The compound is used to investigate the mechanisms of nematode resistance to ivermectin, providing insights into parasite biology and potential resistance management strategies.

    Medicine: Research into this compound’s biological activity has implications for developing new antiparasitic drugs with improved efficacy and reduced side effects.

    Industry: The compound’s unique properties make it a valuable tool in the development of analytical methods for detecting ivermectin residues in food products.

Mechanism of Action

Target of Action

Ivermectin B1a aglycone primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of electrical impulses in these cells .

Mode of Action

This compound interacts with its targets by binding selectively and with high affinity to these glutamate-gated chloride ion channels . This binding causes an increase in the permeability of the cell membrane to chloride ions, which results in hyperpolarization of the cell . This hyperpolarization prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, thereby amplifying the effects of glutamate on the invertebrate-specific gated chloride channel .

Biochemical Pathways

The biochemical pathways affected by this compound involve avermectin biosynthesis, which can be viewed in four stages :

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized more rapidly by human CYP3A4 than CYP3A5 . The metabolites M1–M8 are predominantly formed by CYP3A4, whereas metabolite M9 (hydroxy-H2B1a) is mainly produced by CYP3A5 . The half-lives of M1 (54.2±4.7 h) and M4 (57.5±13.2 h) are considerably longer than that of the parent compound ivermectin (38.9±20.8 h) .

Result of Action

The result of the action of this compound is the paralysis and death of the parasite . It is a potent inhibitor of nematode larval development . It is devoid of paralytic activity . The aglycone is used as a sensitive probe for the detection of some types of ivermectin resistance .

Action Environment

The action of this compound is influenced by environmental factors. Avermectins, including this compound, occur naturally as a fermentation product of Streptomyces avermitilis, an actinomycetes, isolated from the soil . The environment, including the soil conditions and the presence of the specific microorganism, influences the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Ivermectin B1a aglycone interacts with various enzymes, proteins, and other biomolecules. It is known to be highly lipophilic, which allows it to accumulate in fat tissues . This property contributes to its long-term existence in the body . The compound is also known to interact with human cytochrome P450 3A4/5 (CYP 3A4/5), which plays a crucial role in its metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the viability of HeLa cells significantly . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is known to interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the standard dosing range for monthly ivermectin for heartworm prevention is 0.0015 to 0.003 mg per pound of body weight . At high doses, the compound may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized more rapidly by human CYP3A4 than CYP3A5 . The compound also interacts with enzymes involved in the β-oxidation pathway, which increases the supply of acyl-CoA precursors for AVE production .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its lipophilic nature, it accumulates in fat tissues . This property allows it to be widely distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be fully understood. Given its lipophilic nature and its ability to interact with various biomolecules, it is likely that the compound may be localized in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivermectin B1a aglycone involves the hydrolysis of ivermectin to remove the disaccharide unit. This process typically employs acidic or enzymatic hydrolysis under controlled conditions to ensure the selective removal of the sugar moiety without degrading the macrocyclic lactone structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process begins with the fermentation of Streptomyces avermitilis to produce ivermectin, which is then subjected to hydrolysis. The resulting aglycone is purified using chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Ivermectin B1a aglycone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Ivermectin B1a aglycone is part of the avermectin family, which includes several related compounds such as:

    Ivermectin: The parent compound, widely used as an antiparasitic agent.

    Eprinomectin: A derivative with enhanced efficacy and safety profiles.

    Doramectin: Another derivative with broad-spectrum antiparasitic activity.

Uniqueness

What sets this compound apart from these similar compounds is its lack of the disaccharide unit, which alters its biological activity and pharmacokinetic properties. This unique structure makes it a valuable tool for studying ivermectin resistance and developing new antiparasitic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ivermectin B1a aglycone involves the conversion of Ivermectin B1a into its aglycone form by cleaving off the sugar moiety. This can be achieved through chemical hydrolysis using an acid catalyst.", "Starting Materials": [ "Ivermectin B1a", "Acid catalyst (e.g. hydrochloric acid, sulfuric acid)", "Organic solvent (e.g. methanol, ethanol)" ], "Reaction": [ "Dissolve Ivermectin B1a in an organic solvent", "Add acid catalyst to the solution", "Heat the mixture to reflux", "Maintain the reflux for several hours", "Cool the mixture and neutralize the acid", "Extract the aglycone product using a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

123997-59-1

Molecular Formula

C34H50O8

Molecular Weight

586.8 g/mol

IUPAC Name

(10Z,14Z)-6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10?

InChI Key

XOCXXEYUGYTCNG-LLJYSSEZSA-N

Isomeric SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)/C)C

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Appearance

White solid

Origin of Product

United States

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